molecular formula C16H16N2O2 B4561151 N-methyl-3-[(4-methylbenzoyl)amino]benzamide

N-methyl-3-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B4561151
M. Wt: 268.31 g/mol
InChI Key: HQIAWEGEQNFVEX-UHFFFAOYSA-N
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Description

N-methyl-3-[(4-methylbenzoyl)amino]benzamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Class III Antiarrhythmic Activity

N-methyl-3-[(4-methylbenzoyl)amino]benzamide derivatives have been explored for their potential in treating arrhythmias. A study by Ellingboe et al. (1992) describes the synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting compounds with potent Class III activity without effects on conduction in both in vitro and in vivo settings. These findings suggest the potential of this compound derivatives in developing novel antiarrhythmic drugs Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides.

Mass Spectrometry and Fragmentation Studies

In the realm of analytical chemistry, derivatives of this compound, such as 2-aminobenzamide, have been utilized in electrospray mass spectrometry and collision-induced dissociation (CID) fragmentation studies. Harvey (2000) explored the fragmentation spectra of N-linked carbohydrates derivatized at the reducing terminus, providing insights into the structural analysis of complex carbohydrates Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus.

Thermosensitive Polymers

Sugi et al. (2006) reported the precision synthesis of novel water-soluble poly(m-benzamide)s with thermosensitivity in aqueous solutions. These polymers, derived from 3-aminobenzoic acid methyl esters, exhibit lower critical solution temperature (LCST) behavior, making them interesting candidates for various applications, including drug delivery systems Novel Water‐Soluble Poly(m‐benzamide)s: Precision Synthesis and Thermosensitivity in Aqueous Solution.

Coordination Chemistry

Schick et al. (2014) explored the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors, involving N-aminobenzimidazole derivatives. This research contributes to the understanding of metal-ligand interactions, potentially influencing the design of metal-organic frameworks (MOFs) and catalytic systems Coordination Chemistry of Bidentate Bis(NHC) Ligands with Two Different NHC Donors.

Antioxidant and Antibacterial Activities

Yakan et al. (2020) conducted a study on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. This research underscores the potential of this compound derivatives in developing compounds with significant biological activities Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed or absorbed through the skin. It may cause eye and skin irritation, and may cause respiratory and digestive tract irritation .

Properties

IUPAC Name

N-methyl-3-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-12(9-7-11)16(20)18-14-5-3-4-13(10-14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIAWEGEQNFVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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